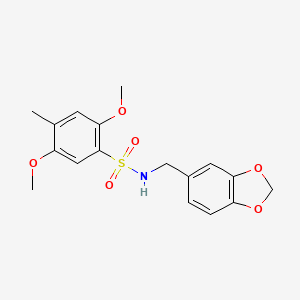

N-(1,3-benzodioxol-5-ylmethyl)-2,5-dimethoxy-4-methylbenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(1,3-benzodioxol-5-ylméthyl)-2,5-diméthoxy-4-méthylbenzènesulfonamide est un composé organique complexe connu pour ses propriétés structurales uniques. Ce composé présente un groupement benzodioxole, qui est un système cyclique fusionné contenant à la fois des cycles benzéniques et des cycles dioxolane, lié à un groupe sulfonamide.

Méthodes De Préparation

Voies synthétiques et conditions de réaction

La synthèse de N-(1,3-benzodioxol-5-ylméthyl)-2,5-diméthoxy-4-méthylbenzènesulfonamide implique généralement plusieurs étapes, à partir de précurseurs facilement disponibles. Une méthode courante implique la réaction du 1,3-benzodioxole avec un chlorure de sulfonyle approprié en présence d’une base pour former la liaison sulfonamide. Les conditions de réaction nécessitent souvent des solvants anhydres et des températures contrôlées pour garantir des rendements élevés et une pureté optimale.

Méthodes de production industrielle

La production industrielle de ce composé peut impliquer une synthèse à grande échelle utilisant des conditions de réaction optimisées pour maximiser l’efficacité et minimiser les coûts. Cela pourrait inclure l’utilisation de réacteurs à écoulement continu, de plateformes de synthèse automatisées et de techniques de purification avancées telles que la chromatographie et la cristallisation.

Analyse Des Réactions Chimiques

Types de réactions

N-(1,3-benzodioxol-5-ylméthyl)-2,5-diméthoxy-4-méthylbenzènesulfonamide peut subir diverses réactions chimiques, notamment :

Oxydation : Les groupes méthoxy peuvent être oxydés pour former les aldéhydes ou les acides carboxyliques correspondants.

Réduction : Le groupe sulfonamide peut être réduit pour former des amines.

Substitution : Le groupement benzodioxole peut participer à des réactions de substitution électrophile aromatique.

Réactifs et conditions courants

Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃).

Réduction : Les réducteurs tels que l’hydrure de lithium et d’aluminium (LiAlH₄) ou le borohydrure de sodium (NaBH₄) sont généralement utilisés.

Substitution : Les réactions de substitution électrophile aromatique peuvent impliquer des réactifs tels que le brome (Br₂) ou l’acide nitrique (HNO₃).

Principaux produits formés

Oxydation : Formation d’aldéhydes ou d’acides carboxyliques.

Réduction : Formation d’amines primaires ou secondaires.

Substitution : Formation de dérivés halogénés ou nitrés.

Applications de la recherche scientifique

N-(1,3-benzodioxol-5-ylméthyl)-2,5-diméthoxy-4-méthylbenzènesulfonamide a une large gamme d’applications dans la recherche scientifique :

Chimie : Utilisé comme élément constitutif pour la synthèse de molécules plus complexes.

Biologie : Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

Médecine : Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques.

Applications De Recherche Scientifique

N-(1,3-benzodioxol-5-ylmethyl)-2,5-dimethoxy-4-methylbenzenesulfonamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

Industry: Utilized in the development of new materials and chemical processes.

Mécanisme D'action

Le mécanisme d’action de N-(1,3-benzodioxol-5-ylméthyl)-2,5-diméthoxy-4-méthylbenzènesulfonamide implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Le groupement benzodioxole peut faciliter la liaison à ces cibles, tandis que le groupe sulfonamide peut moduler l’activité du composé. Cette interaction peut entraîner l’inhibition ou l’activation de voies biochimiques, ce qui entraîne divers effets biologiques.

Comparaison Avec Des Composés Similaires

Composés similaires

- N-(1,3-benzodioxol-5-ylméthyl)-N-(1,3-benzodioxol-5-ylméthylène)amine

- N-methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine

Unicité

N-(1,3-benzodioxol-5-ylméthyl)-2,5-diméthoxy-4-méthylbenzènesulfonamide se distingue par sa combinaison unique de groupes fonctionnels, qui confèrent une réactivité chimique et une activité biologique distinctes.

Activité Biologique

N-(1,3-benzodioxol-5-ylmethyl)-2,5-dimethoxy-4-methylbenzenesulfonamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its unique chemical structure, which includes a benzodioxole moiety and a sulfonamide group. Its molecular formula is C16H19N1O5S with a molecular weight of approximately 351.39 g/mol. The structural features contribute to its interaction with biological targets.

1. Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of compounds related to this compound. For instance, derivatives from the same benzodioxole family have shown efficacy in inhibiting pro-inflammatory cytokines such as TNF-α and IL-1β in RAW264.7 macrophage cells. These compounds suppress the NF-κB pathway, leading to reduced expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) .

Table 1: Summary of Anti-inflammatory Effects

| Compound | Target Cells | Key Findings |

|---|---|---|

| 4,7-Dimethoxy-5-methyl-1,3-benzodioxole | RAW264.7 | Decreased NO, TNF-α, IL-1β production |

| N-(1,3-benzodioxol-5-ylmethyl)... | RAW264.7 | Inhibition of NF-κB translocation |

2. Antimicrobial Activity

The compound's structural analogs have demonstrated antimicrobial properties against various bacterial strains. Studies indicate that similar compounds exhibit MIC values ranging from 31.25 to 62.5 µg/mL against Staphylococcus aureus and Escherichia coli . This suggests that this compound may possess similar antimicrobial effects.

Table 2: Antimicrobial Efficacy

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 31.25 |

| Escherichia coli | 62.5 |

3. Antioxidant Properties

Research has shown that compounds with similar structural motifs can act as antioxidants by scavenging free radicals and inhibiting oxidative stress in cellular models . This activity is crucial for preventing cellular damage and has implications for diseases associated with oxidative stress.

Case Studies

Several case studies have explored the biological activities of related compounds:

- Case Study on Inflammation : A study investigated the effects of a related compound on LPS-induced inflammation in RAW264.7 cells. Results indicated a significant reduction in inflammatory markers and highlighted the compound's potential as a therapeutic agent for inflammatory diseases .

- Case Study on Antimicrobial Activity : Another study focused on the antimicrobial efficacy of benzodioxole derivatives against clinical isolates of bacteria. The findings supported the hypothesis that these compounds could serve as effective alternatives to traditional antibiotics .

Propriétés

Numéro CAS |

873579-31-8 |

|---|---|

Formule moléculaire |

C17H19NO6S |

Poids moléculaire |

365.4 g/mol |

Nom IUPAC |

N-(1,3-benzodioxol-5-ylmethyl)-2,5-dimethoxy-4-methylbenzenesulfonamide |

InChI |

InChI=1S/C17H19NO6S/c1-11-6-16(22-3)17(8-14(11)21-2)25(19,20)18-9-12-4-5-13-15(7-12)24-10-23-13/h4-8,18H,9-10H2,1-3H3 |

Clé InChI |

CVMCVHNIHZFZJG-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC(=C(C=C1OC)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3)OC |

Solubilité |

53.9 [ug/mL] (The mean of the results at pH 7.4) |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.